molecular formula C20H19ClN4O3 B2457301 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797544-53-6

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2457301
CAS No.: 1797544-53-6
M. Wt: 398.85
InChI Key: CRSCHQSAOUZBAA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}, with a molecular weight of 333.77 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities, including anticancer effects.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities by targeting specific enzymes and proteins involved in cancer cell proliferation. These include:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

The hybridization of oxadiazoles with other pharmacophores enhances their therapeutic potential by improving binding affinity and specificity to these targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro studies have shown that related compounds can inhibit telomerase activity and HDAC, leading to reduced cancer cell viability. Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • A study focusing on structure-activity relationships (SAR) noted that modifications to the oxadiazole ring significantly influence anticancer efficacy, suggesting a pathway for optimizing therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests reveal that derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported between 20–40 µM, indicating promising antimicrobial effects compared to standard antibiotics .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study explored the effects of similar oxadiazole derivatives on human breast cancer cells (MCF7). The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against multi-drug resistant strains of S. aureus. The tested compound showed MIC values lower than those of conventional treatments, suggesting its potential as an alternative therapeutic agent .

Summary of Findings

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerMCF7 (breast cancer)10 µM
AntimicrobialS. aureus20–40 µM
AntimicrobialE. coli20–40 µM

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-27-17-9-8-14(21)11-16(17)23-20(26)22-15-5-3-2-4-13(15)10-18-24-19(25-28-18)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCHQSAOUZBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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